Cas no 63682-43-9 (1H-Pyrazolo[3,4-b]pyridine, 3-azido-)
![1H-Pyrazolo[3,4-b]pyridine, 3-azido- structure](https://ja.kuujia.com/scimg/cas/63682-43-9x500.png)
1H-Pyrazolo[3,4-b]pyridine, 3-azido- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazolo[3,4-b]pyridine, 3-azido-
- 1H-Pyrazolo[3,4-b]pyridine,3-azido-
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1H-Pyrazolo[3,4-b]pyridine, 3-azido- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39765887-1.0g |
3-azido-1H-pyrazolo[3,4-b]pyridine |
63682-43-9 | 95% | 1.0g |
$0.0 | 2023-01-01 |
1H-Pyrazolo[3,4-b]pyridine, 3-azido- 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
1H-Pyrazolo[3,4-b]pyridine, 3-azido-に関する追加情報
1H-Pyrazolo[3,4-b]pyridine, 3-azido-
1H-Pyrazolo[3,4-b]pyridine, 3-azido- is a heterocyclic compound with the CAS registry number 63682-43-9. This compound belongs to the class of pyrazolopyridines, which are known for their unique structural properties and potential applications in various fields of chemistry and pharmacology. The molecule features a pyrazolo[3,4-b]pyridine ring system with an azide group (-N3) at the 3-position. This substitution pattern imparts distinct chemical reactivity and functional properties to the compound.
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 3-azido- typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted precursors under specific conditions to form the pyrazolopyridine ring. The introduction of the azide group can be achieved through various methods, including nucleophilic substitution or coupling reactions. The exact synthetic pathway may vary depending on the starting materials and desired product purity.
1H-Pyrazolo[3,4-b]pyridine, 3-azido- has garnered significant attention in recent years due to its potential applications in drug discovery and materials science. In the field of pharmacology, this compound has been explored as a building block for designing bioactive molecules. Its structure provides a versatile platform for further functionalization, enabling the creation of compounds with diverse biological activities. For instance, derivatives of this compound have been investigated for their anti-tumor and anti-viral properties.
In materials science, 1H-Pyrazolo[3,4-b]pyridine, 3-azido- has been utilized as a precursor for generating nitrogen-rich materials. The azide group can undergo thermal decomposition or click chemistry reactions to form stable nitrogen-containing frameworks. These materials exhibit interesting physical properties, such as high thermal stability and mechanical strength, making them suitable for applications in advanced composites and energy storage systems.
The study of 1H-Pyrazolo[3,4-b]pyridine derivatives has also contributed to our understanding of heterocyclic chemistry. Researchers have explored various reaction mechanisms involving this compound, shedding light on its reactivity under different conditions. For example, investigations into its participation in cycloaddition reactions have revealed novel pathways for constructing complex molecular architectures.
In terms of spectroscopic characterization, 1H-Pyrazolo[3,4-b]pyridine exhibits distinct NMR and IR spectra due to its unique electronic structure. These spectral features provide valuable insights into the compound's conformational flexibility and intermolecular interactions. Advanced computational methods have also been employed to model the electronic properties of this compound, further enhancing our understanding of its behavior in different chemical environments.
The continued exploration of CAS No 63682-43-9, or 1H-Pyrazolo[3,4-b]pyridine, is expected to yield further discoveries in both academic research and industrial applications. As new synthetic methods and functionalization strategies are developed, this compound will likely play an increasingly important role in advancing modern chemistry and materials science.
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